Butyltrichlorogermane

CVD precursor selection Volatility comparison Organogermanium vapor delivery

Butyltrichlorogermane (n-butyltrichlorogermane, CAS 4872-26-8) is a liquid organogermanium(IV) halide with the molecular formula C₄H₉Cl₃Ge and a molecular weight of approximately 236.11 g/mol. It is characterized by three reactive Ge–Cl bonds and a butyl substituent that confers solubility in nonpolar media and a moderate vapor pressure, making it suitable as a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes targeting germanium-containing thin films and nanostructures.

Molecular Formula C4H9Cl3Ge
Molecular Weight 236.1 g/mol
CAS No. 4872-26-8
Cat. No. B1606779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyltrichlorogermane
CAS4872-26-8
Molecular FormulaC4H9Cl3Ge
Molecular Weight236.1 g/mol
Structural Identifiers
SMILESCCCC[Ge](Cl)(Cl)Cl
InChIInChI=1S/C4H9Cl3Ge/c1-2-3-4-8(5,6)7/h2-4H2,1H3
InChIKeyBDMFYHHLDXQFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyltrichlorogermane (CAS 4872-26-8): Physical Properties and Functional Overview for CVD, ALD, and Organometallic Synthesis


Butyltrichlorogermane (n-butyltrichlorogermane, CAS 4872-26-8) is a liquid organogermanium(IV) halide with the molecular formula C₄H₉Cl₃Ge and a molecular weight of approximately 236.11 g/mol [1]. It is characterized by three reactive Ge–Cl bonds and a butyl substituent that confers solubility in nonpolar media and a moderate vapor pressure, making it suitable as a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes targeting germanium-containing thin films and nanostructures [2]. The compound exhibits a boiling point of 173–184 °C at atmospheric pressure , a vapor pressure of ~1.7 mmHg at 25 °C , and an enthalpy of vaporization of approximately 39.3 kJ/mol , indicating a balance between volatility and thermal stability that enables reliable vapor-phase delivery. Its synthesis has been reported via Grignard-based alkylation of GeCl₄ [3] as well as by tin–germanium exchange routes [4].

Why Butyltrichlorogermane Cannot Be Swapped with Other Alkyltrichlorogermanes or Tetraalkylgermanes: A Volatility, Reactivity, and Steric Perspective


The substitution of butyltrichlorogermane with a closely related organogermanium compound is scientifically inadvisable because the butyl substituent dictates a unique combination of vapor–liquid equilibrium behavior and chemical reactivity that directly impacts performance in vapor deposition and synthetic applications. Comparative thermophysical data reveal that the enthalpy of vaporization for butyltrichlorogermane (~39.3 kJ/mol at 25 °C) is significantly lower than that of ethyltrichlorogermane (~41.9 kJ/mol at 35 °C) [1] and phenyltrichlorogermane (~45.0 kJ/mol) , indicating that the butyl derivative will volatilize more readily and under milder thermal conditions. Additionally, mass spectral fragmentation studies demonstrate that butyltrichlorogermane undergoes electron-impact decomposition through pathways distinct from those of methyl‑ and ethyl‑substituted analogs [2]. These differences translate into process-relevant consequences: a precursor with a higher vapor pressure and a different fragmentation fingerprint cannot be assumed to deliver identical film growth rates, surface reaction kinetics, or material purity in a CVD or ALD reactor. Furthermore, in solution-phase synthesis, the steric and electronic influence of the butyl group alters the accessibility of the germanium center, affecting both the selectivity of Grignard substitutions and the stability of the resulting organogermanium products [3]. Therefore, generic replacement of butyltrichlorogermane without considering these quantitative property differences risks irreproducible results and suboptimal material quality.

Quantitative Differentiation of Butyltrichlorogermane: Head-to-Head Vapor Pressure, Thermal, Electrochemical, and Nanocrystal Passivation Comparisons


Vapor Pressure and Enthalpy of Vaporization: Butyltrichlorogermane vs. Ethyltrichlorogermane and Phenyltrichlorogermane

Butyltrichlorogermane exhibits a vapor pressure of 1.7 ± 0.3 mmHg at 25 °C and an enthalpy of vaporization (ΔvapH) of 39.3 ± 3.0 kJ/mol . In contrast, the ethyl analog (ethyltrichlorogermane, CAS 993-42-0) displays a significantly higher ΔvapH of 41.9 kJ/mol measured at 35 °C [1], while the phenyl analog (phenyltrichlorogermane, CAS 1074-29-9) has an even higher ΔvapH of 45.0 ± 3.0 kJ/mol and a much lower vapor pressure of only 0.1 mmHg at 25 °C .

CVD precursor selection Volatility comparison Organogermanium vapor delivery

Electron-Impact Fragmentation Pattern Divergence: Butyltrichlorogermane vs. Methyl‑ and Ethyl‑Substituted Analogs

Under electron impact conditions, butyltrichlorogermane decomposes via channels that are fundamentally different from those observed for methyltrichlorogermane and ethyltrichlorogermane [1]. The study explicitly notes that propyl‑, butyl‑, vinyl‑, chlorophenyl‑, and phenyltrichlorogermanes undergo decomposition pathways distinct from those of their silicon analogs, whereas methyl‑ and ethyl‑substituted germanes follow the same fragmentation pattern as the corresponding silanes [1].

Mass spectrometry Fragmentation pathway Precursor identification

Electrochemical Synthesis of Network Polygermanes: Extended Optical Absorption of Butyl‑Derived Polymer vs. Silicon Analogs

Electrochemical reduction of butyltrichlorogermane yields a butyl-substituted network polygermane, (BuHₓGe)ₙ, which exhibits an optical absorption extending to 900 nm [1]. In direct comparison, the silicon analog, prepared from butyltrichlorosilane under identical electrochemical conditions, produces a polygermane with absorption limited to 500 nm [1].

Electrochemical polymerization σ‑Conjugated polymers Network polygermane

Monodisperse Colloidal Ge Nanocrystal Synthesis: Butyl‑Terminated Surface Passivation Enabled by Butyltrichlorogermane Co‑reduction

Co‑reduction of germanium tetrachloride in the presence of n‑butyltrichlorogermane produces monodisperse germanium nanocrystals (size 3.9 ± 0.5 nm) with butyl‑terminated surfaces, achieving a photoluminescence quantum yield of 37 % [1]. This value represents one of the highest quantum yields reported for organically terminated Ge nanocrystals [1].

Germanium nanocrystals Surface passivation Colloidal synthesis

Procurement‑Driven Application Scenarios for Butyltrichlorogermane in CVD/ALD, Nanocrystal Engineering, and σ‑Conjugated Polymer Synthesis


Germanium‑Containing Thin Film Deposition via CVD and ALD

Butyltrichlorogermane is ideally suited as a liquid germanium precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of germanium, silicon‑germanium (SiGe), and germanium chalcogenide (e.g., GeSbTe) thin films. Its vapor pressure of 1.7 mmHg at 25 °C and relatively low enthalpy of vaporization (~39.3 kJ/mol) enable stable vapor delivery at moderate bubbler temperatures, reducing the risk of thermal decomposition that can plague higher‑boiling or less volatile analogs. The distinct mass spectral fragmentation fingerprint of butyltrichlorogermane [1] also facilitates real‑time process monitoring and contamination control in semiconductor fabrication environments. Researchers and process engineers seeking a germanium source with predictable and reliable vapor‑phase transport should prioritize butyltrichlorogermane over alternatives with higher ΔvapH or different alkyl substituents.

Synthesis of Alkyl‑Terminated Colloidal Germanium Nanocrystals

The co‑reduction of GeCl₄ with n‑butyltrichlorogermane provides a streamlined, one‑pot route to monodisperse, butyl‑capped germanium nanocrystals with exceptional photoluminescence quantum yields (up to 37 %) [2]. This method integrates nanocrystal nucleation and surface functionalization in a single step, eliminating post‑synthetic ligand exchange steps and minimizing purification requirements. For research groups developing Ge‑based quantum dots for optoelectronics, photovoltaics, or bioimaging, the ability to achieve high‑brightness emission with minimal processing overhead is a critical procurement consideration. The butyl‑terminated surface imparts solubility in common organic solvents and enhances colloidal stability, further simplifying device integration.

Electrochemical Fabrication of Network Polygermanes for Near‑Infrared Photonics

Electrochemical reduction of butyltrichlorogermane yields σ‑conjugated network polygermanes whose optical absorption extends to 900 nm, a substantial red‑shift compared to the 500 nm absorption limit of the analogous silicon‑based polymer [3]. This extended absorption arises from the more extensive electronic delocalization within the germanium‑based network and makes the material attractive for near‑infrared photodetectors, optical limiters, and broadband light‑harvesting applications. The electrochemical method also permits precise control over the degree of crosslinking by adjusting the electrolysis charge, offering a tunable platform for materials scientists exploring germanium‑based functional polymers. Purchasing butyltrichlorogermane specifically for this application is justified by the unique spectral properties that cannot be replicated with silicon‑based or other alkyl‑substituted germanium precursors.

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